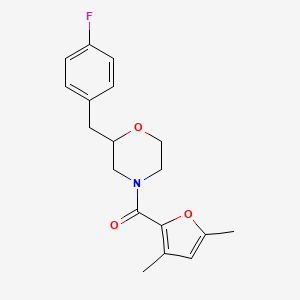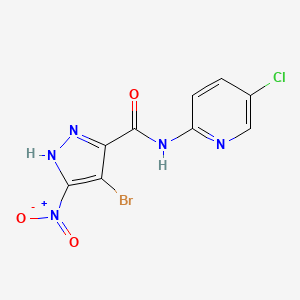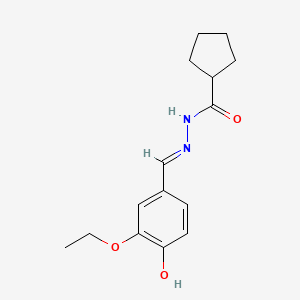
4-(3,5-dimethyl-2-furoyl)-2-(4-fluorobenzyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethyl-2-furoyl)-2-(4-fluorobenzyl)morpholine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DMFM, and it has been synthesized using several methods. The purpose of
Scientific Research Applications
The potential applications of 4-(3,5-dimethyl-2-furoyl)-2-(4-fluorobenzyl)morpholine in scientific research are diverse. This compound has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. It has also been studied for its potential use as a diagnostic tool in imaging studies due to its fluorescent properties. Additionally, this compound has been studied for its potential use in cancer research as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-2-furoyl)-2-(4-fluorobenzyl)morpholine is not fully understood. However, it is known to interact with specific receptors in the brain and nervous system, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,5-dimethyl-2-furoyl)-2-(4-fluorobenzyl)morpholine has several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may be responsible for its potential use as a treatment for Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3,5-dimethyl-2-furoyl)-2-(4-fluorobenzyl)morpholine in lab experiments is its ability to cross the blood-brain barrier, which allows for the study of its effects on the brain and nervous system. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-(3,5-dimethyl-2-furoyl)-2-(4-fluorobenzyl)morpholine. One potential direction is the study of its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another potential direction is the study of its potential use in the treatment of cancer as a chemotherapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects.
Synthesis Methods
The synthesis of 4-(3,5-dimethyl-2-furoyl)-2-(4-fluorobenzyl)morpholine has been achieved using several methods. One of the most common methods involves the reaction of 3,5-dimethylfuroic acid with 4-fluorobenzylamine to form the intermediate product, which is then reacted with morpholine to form the final product. Another method involves the reaction of 4-fluorobenzylamine with 3,5-dimethyl-2-furoyl chloride in the presence of a base to form the intermediate product, which is then reacted with morpholine to form the final product.
properties
IUPAC Name |
(3,5-dimethylfuran-2-yl)-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c1-12-9-13(2)23-17(12)18(21)20-7-8-22-16(11-20)10-14-3-5-15(19)6-4-14/h3-6,9,16H,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMONUQCKDSGTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)N2CCOC(C2)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethyl-2-furoyl)-2-(4-fluorobenzyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(methylthio)-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]propanamide](/img/structure/B5978240.png)
![N-[2-(3-methylphenoxy)ethyl]-N'-phenylurea](/img/structure/B5978251.png)

![2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5978259.png)
![N-cyclobutyl-5-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5978261.png)
![ethyl 3-benzyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B5978268.png)
![N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine](/img/structure/B5978272.png)
![ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate](/img/structure/B5978287.png)


![6-chloro-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5978322.png)
![7-[1-(4-chlorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5978326.png)

![2-(3-pyridinyl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide](/img/structure/B5978335.png)